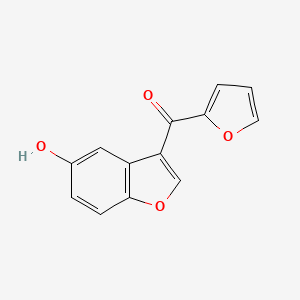![molecular formula C31H29N3O5S B11564095 4-[(E)-[(2-{N-[4-(Propan-2-YL)phenyl]benzenesulfonamido}acetamido)imino]methyl]phenyl benzoate](/img/structure/B11564095.png)
4-[(E)-[(2-{N-[4-(Propan-2-YL)phenyl]benzenesulfonamido}acetamido)imino]methyl]phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(2-{N-[4-(Propan-2-YL)phenyl]benzenesulfonamido}acetamido)imino]methyl]phenyl benzoate is a complex organic compound that features a benzoate ester functional group. This compound is notable for its intricate structure, which includes multiple aromatic rings and various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-{N-[4-(Propan-2-YL)phenyl]benzenesulfonamido}acetamido)imino]methyl]phenyl benzoate typically involves multiple steps, starting from simpler aromatic compounds. The process may include:
Formation of the Benzenesulfonamide Intermediate: This step involves the reaction of 4-(Propan-2-YL)phenylamine with benzenesulfonyl chloride under basic conditions to form the benzenesulfonamide intermediate.
Acetylation: The benzenesulfonamide intermediate is then acetylated using acetic anhydride to introduce the acetamido group.
Condensation Reaction: The acetylated intermediate undergoes a condensation reaction with 4-formylbenzoic acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-{N-[4-(Propan-2-YL)phenyl]benzenesulfonamido}acetamido)imino]methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogenated aromatic compounds.
Scientific Research Applications
4-[(E)-[(2-{N-[4-(Propan-2-YL)phenyl]benzenesulfonamido}acetamido)imino]methyl]phenyl benzoate has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-{N-[4-(Propan-2-YL)phenyl]benzenesulfonamido}acetamido)imino]methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(2-{N-[4-(Propan-2-YL)phenyl]benzenesulfonamido}acetamido)imino]methyl]phenyl acetate
- 4-[(E)-[(2-{N-[4-(Propan-2-YL)phenyl]benzenesulfonamido}acetamido)imino]methyl]phenyl propionate
Uniqueness
4-[(E)-[(2-{N-[4-(Propan-2-YL)phenyl]benzenesulfonamido}acetamido)imino]methyl]phenyl benzoate is unique due to its specific structural features, such as the benzoate ester group and the presence of multiple aromatic rings
Properties
Molecular Formula |
C31H29N3O5S |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C31H29N3O5S/c1-23(2)25-15-17-27(18-16-25)34(40(37,38)29-11-7-4-8-12-29)22-30(35)33-32-21-24-13-19-28(20-14-24)39-31(36)26-9-5-3-6-10-26/h3-21,23H,22H2,1-2H3,(H,33,35)/b32-21+ |
InChI Key |
KJIYYXOKYVVAQR-RUMWWMSVSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B11564017.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11564021.png)
![N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11564022.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11564028.png)
![1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11564035.png)
![2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11564038.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11564043.png)
![N-(3,4-dimethylphenyl)-2-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11564045.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11564053.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-fluorobenzamide](/img/structure/B11564060.png)
![Ethyl 1-{2-[(4-methylphenyl)sulfonyl]ethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11564068.png)
![(4E)-4-{[(2-chloro-5-nitrophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11564081.png)
![2-(2,6-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11564083.png)
